7-aminobenzo[c][1,2]oxaborol-1(3H)-ol
Description
Overview of Benzoxaboroles as a Distinct Class of Boron-Containing Heterocycles
Benzoxaboroles are a unique class of organoboron compounds characterized by a benzene (B151609) ring fused to a five-membered oxaborole ring. nih.gov This structure is essentially a cyclic version of a phenylboronic acid, containing an internal ester with a benzylic alcohol. researchgate.net A key feature of benzoxaboroles is the presence of a hydroxyl group attached to the boron atom, which, along with the boron's vacant p-orbital, makes it a Lewis acid. acs.org This Lewis acidity is generally higher than that of corresponding phenylboronic acids, a property attributed to the ring strain in the five-membered heterocyclic ring. acs.org
This inherent reactivity allows benzoxaboroles to form reversible covalent bonds with diols, a mechanism central to their biological activity. acs.org They are known to interact with the active sites of various enzymes, leading to their impairment. acs.org Compared to many other boronic acids, benzoxaboroles exhibit enhanced stability, particularly a higher resistance to hydrolytic degradation of the B-C bond, and are often more soluble in water. sciengine.com These favorable physicochemical properties have established benzoxaboroles as a privileged scaffold in medicinal chemistry. nih.gov
Table 1: General Properties of Benzoxaboroles Create an interactive table that allows the user to sort by property and see a brief description.
| Property | Description | Reference |
|---|---|---|
| Structure | Phenyl ring fused to a five-membered oxaborole ring; a type of cyclic boronic acid. | researchgate.netnih.gov |
| Lewis Acidity | The boron atom acts as a Lewis acid, readily accepting electron pairs. This is enhanced by ring strain. | acs.org |
| Reactivity | Forms reversible covalent bonds with nucleophiles, particularly diols. | acs.orgumn.edu |
| Stability | Generally stable to air and water, with good hydrolytic resistance of the boron-carbon bond. | sciengine.comnih.gov |
| Solubility | Typically more water-soluble than their corresponding acyclic phenylboronic acids. | sciengine.com |
Historical Development and Evolution of Research Interest in Benzoxaboroles
The first synthesis and characterization of a benzoxaborole was reported by Torssell in 1957. researchgate.netnih.gov For several decades following their discovery, their application was largely confined to the realms of organic synthesis, supramolecular chemistry, and as molecular receptors for recognizing sugars and other glyco-conjugates. sciengine.comnih.gov
A significant shift occurred in the early 21st century, transforming the perception of benzoxaboroles from synthetic curiosities to molecules of high medicinal potential. nih.gov This evolution was catalyzed by the discovery that benzoxaboroles could act as potent inhibitors of specific enzymes. A landmark finding was that 5-fluorobenzo[c] researchgate.netacs.orgoxaborol-1(3H)-ol (tavaborole) could inhibit fungal leucyl-tRNA synthetase (LeuRS), an enzyme critical for protein synthesis in fungi. researchgate.netacs.org This discovery paved the way for the development of tavaborole (B1682936) as a topical antifungal agent and ignited widespread interest in the therapeutic applications of the benzoxaborole scaffold. nih.gov Subsequently, research has expanded dramatically, with extensive studies exploring their use as antibacterial, antiviral, anti-inflammatory, and antiparasitic agents. researchgate.netnih.gov This has led to the synthesis of large libraries of novel benzoxaborole derivatives for bioactivity screening and the approval of multiple benzoxaborole-based drugs. acs.orgnih.gov
Significance of the Amino Functional Group at the C7 Position in Benzoxaborole Chemistry
The position and nature of substituents on the benzoxaborole ring are critical in determining the molecule's biological activity and physicochemical properties. The C7 position, in particular, has been identified as a key site for modification to generate potent therapeutic agents. nih.gov Research has demonstrated that 7-substituted benzoxaboroles can exhibit significant antimalarial and anticancer activities. nih.govumn.edunih.gov
The introduction of an amino group specifically at the C7 position to create 7-aminobenzo[c] researchgate.netacs.orgoxaborol-1(3H)-ol imparts several important characteristics:
Modulation of Electronic Properties: The amino group is a strong electron-donating group. Positioned at C7, it increases the electron density of the aromatic ring, which can in turn modulate the Lewis acidity of the boron atom. This is a crucial parameter, as the interaction of the boron center with biological targets is fundamental to the mechanism of action for many benzoxaboroles. acs.org
A Point for Secondary Interactions: The primary amine (–NH2) provides hydrogen bond donor capabilities. This allows for the potential to form additional, specific interactions with amino acid residues within an enzyme's active site, which can enhance binding affinity and selectivity.
A Versatile Synthetic Handle: The amino group at the C7 position serves as a valuable point for further chemical elaboration. As demonstrated in studies on related compounds, this amine can be readily converted into amides, sulfonamides, and other functional groups. nih.gov For example, the development of 7-propanamide benzoxaboroles as potent anticancer agents highlights the utility of the C7-amino precursor in creating diverse libraries of compounds for structure-activity relationship (SAR) studies. nih.gov This synthetic accessibility allows chemists to fine-tune the molecule’s properties, such as lipophilicity, solubility, and target engagement, to optimize its therapeutic profile.
Table 2: Research Findings on Substituted Benzoxaboroles Create an interactive table that allows users to filter by substitution position or biological activity.
| Substitution Position(s) | Key Finding | Biological Activity Investigated | Reference |
|---|---|---|---|
| 5-Fluoro | Inhibition of fungal leucyl-tRNA synthetase (LeuRS). | Antifungal | researchgate.netacs.org |
| 6-Substituted | Potent activity against trypanosomes. | Anti-trypanosomiasis | nih.gov |
| 7-Substituted | Good activity against Plasmodium falciparum. | Antimalarial | nih.govumn.edu |
| 7-Propanamide | Potent activity against ovarian cancer cells. | Anticancer | nih.gov |
| 3-Amino | Introduction of an amino group at C3 resulted in a significant drop in activity against Candida albicans. | Antifungal |
Properties
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3,10H,4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCYPHOOQTYHRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201246146 | |
| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947165-27-7 | |
| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947165-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies and Chemical Transformations
Strategic Approaches to Benzoxaborole Scaffold Construction
The formation of the bicyclic benzoxaborole core is the foundational step in the synthesis of its derivatives. Several robust strategies have been developed to achieve this.
A primary and straightforward method for forming the benzoxaborole ring is through the intramolecular cyclocondensation (dehydration) of ortho-hydroxymethylphenylboronic acids. In aqueous solutions, these precursors often spontaneously cyclize to the more stable benzoxaborole form. nih.govresearchgate.net This stability is a key driving force for the reaction, as the benzoxaborole structure is remarkably resistant to hydrolysis compared to typical boronic acids. nih.govresearchgate.net
Another versatile approach involves the reaction of ortho-formyl arylboronic acids with various nucleophiles. This process proceeds via an initial nucleophilic addition to the aldehyde, followed by a cyclization step to yield 3-substituted benzoxaboroles. This strategy has been successfully employed with a range of nucleophiles, including organometallic reagents and stabilized carbanions, providing access to diverse derivatives.
A more direct and atom-economical method involves the Brønsted acid-catalyzed ortho-oxalkylation of arylboronic acids with aldehydes or ketones. acs.orgacs.orgnih.gov This reaction simplifies the synthetic sequence by directly forming the C3-substituted benzoxaborole from readily available starting materials without the need for pre-functionalized boronic acids. acs.org The reaction proceeds efficiently in the presence of an acid catalyst, such as triflic acid (TfOH), and has a broad substrate scope, accommodating both aliphatic and aromatic carbonyl compounds. nih.gov For less reactive ketones, stronger acid catalysis may be required to facilitate the reaction. nih.gov The versatility of this method is highlighted by its successful application on gram scales and its compatibility with acetals and ketals, which can serve as stable precursors to volatile or unstable aldehydes. nih.gov
The development of chiral benzoxaboroles has been spurred by the need for stereochemically defined drug candidates. acs.org Significant progress has been made in the asymmetric synthesis of 3-substituted benzoxaboroles. One prominent method is a sequential Wittig olefination followed by an enantioselective intramolecular oxa-Michael reaction. researchgate.netnih.gov This cascade reaction, starting from 2-formyl arylboronic acids and triggered by chiral bifunctional organocatalysts like cinchona alkaloid-based squaramides, can produce chiral benzoxaboroles in good yields and with excellent enantioselectivities, often up to 99% ee. researchgate.netnih.gov
Another powerful technique is the asymmetric Morita–Baylis–Hillman (MBH) reaction. acs.orgchemicalbook.com This method has been effectively used to synthesize chiral C3-acrylate substituted benzoxaboroles with high yield and enantiomeric excess, employing bifunctional tertiary amine-carbamate catalysts. acs.org The development of these enantioselective methods is a critical step toward creating more selective and potent boron-containing therapeutic agents. acs.org
Directed Synthesis of Aminobenzoxaborole Derivatives
The synthesis of aminobenzoxaboroles, such as the 7-amino isomer, requires precise control over the introduction of the amino group. This can be achieved either by building the scaffold from an appropriately substituted aniline (B41778) derivative or by functionalizing the benzoxaborole core after its formation.
Achieving the correct regiochemistry for the borylation of aniline derivatives is paramount. Direct electrophilic C–H borylation of anilines typically leads to para-functionalization. researchgate.net To achieve the required ortho-borylation for benzoxaborole synthesis, iridium-catalyzed C–H borylation has emerged as a powerful tool. nih.govacs.org A key finding is that the choice of the boron reagent significantly influences regioselectivity. While reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) often yield mixtures of isomers, using smaller diol-derived reagents like bis(ethylene glycolato)diboron (B₂eg₂) dramatically improves ortho-selectivity, even for anilines that lack a blocking group at the para position. nih.gov This method allows for the direct synthesis of ortho-borylated anilines, which are key precursors for aminobenzoxaboroles. nih.govacs.org
A highly practical and scalable route for preparing the closely related 6-aminobenzo[c] researchgate.netnih.govoxaborol-1(3H)-ol begins with 2-methyl-5-nitroaniline. acs.org This approach features a diazotization reaction followed by borylation, which installs the boron functional group at the desired position. This site-specific introduction is followed by subsequent steps to form the oxaborole ring. acs.org This strategy avoids the challenges of direct nitration on the benzoxaborole ring and provides a reliable pathway to the aminobenzoxaborole core. acs.org
An alternative to building the molecule from a pre-functionalized aniline is to introduce the amino group onto an existing benzoxaborole scaffold. A common strategy involves the nitration of the parent benzoxaborole followed by the chemical reduction of the resulting nitro group to the desired amine. acs.org This approach, however, can be challenging to scale and may produce isomeric mixtures that require careful purification. acs.org
More recent, scalable syntheses have been developed to circumvent these issues. One such route starts with a functional group handle that is later converted to the amine. For instance, a practical synthesis of 6-aminobenzo[c] researchgate.netnih.govoxaborol-1(3H)-ol has been reported starting from 4-tolunitrile. acs.orgacs.org In this multi-step sequence, the cyano group is eventually transformed into a carboxamide. The key final step is a Hofmann rearrangement of the 1-hydroxy-1,3-dihydrobenzo[c] researchgate.netnih.govoxaborole-6-carboxamide intermediate, which converts the amide directly into the 6-amino group in high yield. acs.orgacs.org This post-cyclization derivatization showcases a robust and scalable method for producing specific aminobenzoxaborole isomers. acs.org
Novel Chemical Reactivity in Benzoxaborole Synthesis
Innovation in synthetic methodology extends beyond scalability to the exploration of new types of chemical reactions and reactive intermediates. The following sections detail the application of photochemical methods and the strategic design of high-energy "frustrated" systems in the synthesis of boron heterocycles.
Photochemical reactions, which utilize light to activate molecules and generate highly reactive intermediates, offer pathways to chemical transformations that are often difficult to achieve through traditional thermal methods. uni-regensburg.dechim.it Recently, visible-light-promoted methods have emerged as a powerful tool for the synthesis of benzoxaboroles under mild conditions. rsc.org
A novel, one-pot, transition-metal-free method has been developed for synthesizing benzoxaboroles from o-bromobenzaldehydes. rsc.org This process involves a visible-light-promoted borylation step using bis(pinacolato)diboron, catalyzed by the organic photocatalyst phenothiazine (B1677639), followed by a water-induced reduction. rsc.org A plausible mechanism suggests that the reaction is initiated by a visible light-induced proton-coupled electron transfer (PCET) between phenothiazine and the o-bromobenzaldehyde in the presence of a base, generating a free radical intermediate. rsc.org This methodology tolerates a wide range of functional groups and has been successfully applied to the gram-scale synthesis of the antifungal drug tavaborole (B1682936). rsc.org The use of visible light and the avoidance of transition metals make this approach practical and environmentally benign. rsc.org
The broader field of photoinduced borylation is a burgeoning area of research, with applications extending to the borylation of arenes, alkanes, and various carbon-heteroatom bonds. uni-regensburg.denih.govresearchgate.net These reactions can be initiated through various mechanisms, including single-electron transfer (SET) and triplet energy transfer, using either transition metal complexes or metal-free organic photocatalysts. nih.govthieme-connect.com The development of N-heterocyclic carbene (NHC)-boranes as precursors for boron-centered radicals has further expanded the scope of visible-light-induced borylation reactions. thieme-connect.comthieme-connect.comrsc.org
Benzoxaboroles typically exist in a stable, closed cyclic hemiboronic acid form. acs.org However, by strategically introducing geometric constraints, it is possible to design "frustrated" systems that are effectively prevented from undergoing the final dehydrative cyclization. rsc.orgthieme-connect.com This results in a molecule that exists predominantly in a permanently open ortho-hydroxyalkyl arylboronic acid structure, possessing two open sites for reactivity. thieme-connect.comthieme-connect.com
An example of such a system was realized through a seven-step synthesis, creating the first reported "frustrated" benzoxaborole. rsc.orgthieme-connect.com The open structure of this compound was confirmed by NMR spectroscopy. rsc.orgthieme-connect.com For instance, the ¹¹B NMR chemical shift of the frustrated system (30.3 ppm in wet DMSO-d₆) is more aligned with open-chain control compounds than with typical closed benzoxaboroles (32.3 ppm). rsc.org This unique structural feature leads to novel reactivity. The frustrated benzoxaborole conjugates effectively with amines in aqueous media to form stable hemiaminal ether structures. rsc.orgthieme-connect.com Its reaction with the amino acid cysteine is particularly noteworthy, as it induces an open structure where the amino and thiol groups bind preferentially to the formyl group, forming an N,S-acetal, leaving a free hydroxymethyl arm. rsc.orgthieme-connect.com This distinct reactivity opens avenues for its use in bioconjugation and the development of novel molecular probes. rsc.org
Table 2: Diagnostic ¹¹B NMR Chemical Shifts for Benzoxaborole Systems
| Compound Type | Example Compound | Structure | ¹¹B NMR Chemical Shift (ppm) in wet DMSO-d₆ |
| Standard Benzoxaborole | Benzoxaborole | Closed | 32.3 rsc.org |
| "Frustrated" Benzoxaborole | Compound 2-I from Bhangu et al. rsc.org | Open | 30.3 rsc.org |
| Open-Chain Control | 2-(Hydroxymethyl)phenylboronic acid | Open | 29.5 rsc.org |
Iii. Comprehensive Structural Elucidation and Electronic Property Analysis
Theoretical and Experimental Conformational Analysis of the Benzoxaborole Ring System
The benzoxaborole scaffold is a class of five-membered hemiboronic acid that has attracted significant attention for its unique structural and physicochemical properties. nih.gov A key feature of its conformation is the dynamic equilibrium between a cyclic, closed form and an acyclic, open boronic acid form. Extensive NMR spectroscopic studies have confirmed that the benzoxaborole system strongly favors the closed, heterocyclic structure in aqueous-organic solvents at ambient temperatures. nih.gov This preference for cyclization is a critical aspect of its conformational identity.
The stability of the five-membered oxaborole ring is influenced by significant ring strain. This strain arises from the geometric constraints imposed on the boron atom, which prefers a trigonal planar geometry in its neutral state. acs.org Upon ionization or coordination with a nucleophile (like the hydroxide (B78521) ion), the boron atom transitions from a trigonal planar (sp²) to a tetrahedral (sp³) geometry. This change in conformation relieves the inherent ring strain, making the boron atom a stronger Lewis acid compared to its acyclic phenylboronic acid (PBA) counterpart. This is reflected in the pKa of unsubstituted benzoxaborole (7.3) being significantly lower than that of phenylboronic acid (8.8). nih.gov
Comparative studies with the six-membered ring analogue, benzoxaborin, further highlight this conformational strain. The larger, six-membered ring induces less distortion on the boron atom, resulting in a pKa (8.4) closer to that of PBA, underscoring the unique conformational energetics of the five-membered benzoxaborole system. nih.gov
Table 1: Conformational and Physicochemical Properties of Benzoxaborole and Related Systems
| Compound | Ring Size | Predominant Form in Solution | pKa | Key Conformational Feature |
| Benzoxaborole | 5-membered | Closed (cyclic) nih.gov | 7.3 nih.gov | Ring strain in trigonal planar state acs.org |
| Benzoxaborin | 6-membered | Closed (cyclic) | 8.4 nih.gov | Reduced ring strain compared to 5-membered ring |
| Phenylboronic Acid | Acyclic | Open | 8.8 nih.gov | No heterocyclic ring strain |
Investigations into the Nature of Boron-Oxygen and Boron-Carbon Bonds within the Heterocycle
The bonding within the benzoxaborole heterocycle is crucial to its stability and reactivity. The molecule contains an intramolecular B-O bond within the five-membered ring and a B-C bond connecting the heterocycle to the fused aromatic ring.
The Boron-Oxygen (B-O) bond is a strong covalent linkage that contributes significantly to the thermodynamic stability of the benzoxaborole structure. acs.org In related benzoxaborole analogues, the endocyclic (within the ring) B-O bond has been observed to be slightly longer (average 1.38 Å) than exocyclic B-O bonds (average 1.34 Å). acs.org Computational studies on simple boronic acids suggest that B-O bond lengths in the range of 1.36–1.37 Å possess partial double bond character due to dative pπ-pπ interactions from oxygen lone pairs into the vacant p-orbital of boron. nih.gov This interaction partially alleviates the electron deficiency of the boron atom. The boron center still acts as a potent Lewis acid, readily accepting electron pairs from nucleophiles, which leads to the formation of a tetrahedral boronate species. acs.org
Table 2: Typical Bond Lengths in Benzoxaboroles and Related Compounds
| Bond Type | System | Typical Bond Length (Å) | Bond Character |
| Endocyclic B-O | Benzoxaborole Analogues | ~1.38 acs.org | Single with partial double bond character |
| B-O | Simple Boronic Acids | 1.36 - 1.37 nih.gov | Single with partial double bond character |
| B-C | Arylboronic Esters | ~1.61 researchgate.net | Single |
Quantum Chemical Studies on Electronic Structure and Aromaticity
Nucleus-Independent Chemical Shift (NICS) is a computational method widely used to assess the aromaticity of cyclic molecules. github.io It involves calculating the absolute magnetic shielding at a specific point in space, typically at the center of a ring (NICS(0)) or 1 Å above the ring plane (NICS(1)zz). A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity, while a positive value signifies a paratropic current associated with anti-aromaticity. github.io
For the benzoxaborole system, NICS calculations can be used to evaluate the aromaticity of both the fused benzene (B151609) ring and the five-membered oxaborole ring. The benzene ring is expected to exhibit a significant negative NICS value, confirming its aromatic character. The oxaborole ring's aromaticity is less certain; while it contains heteroatoms, delocalization of electrons could impart some aromatic or anti-aromatic character. By comparing the calculated NICS values to reference compounds like benzene and non-aromatic analogues, a quantitative picture of the electronic delocalization can be formed.
Table 3: Calculated NICS Values for Benzene and Related Boron Heterocycles
| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromatic Character |
| Benzene | -7.6 | -9.7 | Aromatic |
| 1,2-Azaborine | -3.5 | -6.2 | Aromatic |
| Borazine (B₃N₃H₆) | -3.8 | -6.0 | Aromatic |
| Data calculated at the B3LYP/6-311+G(d,p) level of theory, serving as a reference for boron-containing heterocycles. researchgate.net |
The Adaptive Natural Density Partitioning (AdNDP) method is a powerful tool for chemical bonding analysis that provides an intuitive description of both localized and delocalized bonding without resorting to resonance structures. nih.gov The AdNDP algorithm partitions the total electron density into n-center 2-electron (nc-2e) bonds, corresponding to lone pairs (1c-2e), conventional two-atom bonds (2c-2e), and delocalized multi-center bonds. researchgate.net
An AdNDP analysis of 7-aminobenzo[c] nih.govresearchgate.netoxaborol-1(3H)-ol would provide a detailed and unambiguous bonding picture. It would be expected to reveal:
Localized σ-framework: A set of 2c-2e bonds corresponding to the C-C, C-H, C-O, B-O, B-C, N-H, and C-N single bonds.
Lone Pairs: 1c-2e objects localized on the oxygen and nitrogen atoms.
This method provides a seamless integration of localized and delocalized bonding elements, offering a more rigorous and visually clear representation of the molecule's electronic structure than traditional valence bond theory. nih.gov
Boron-containing heterocycles are often considered inorganic analogues of aromatic hydrocarbons. For instance, borazine (B₃N₃H₆) is isoelectronic and isostructural with benzene and is often called "inorganic benzene." researchgate.net The benzoxaborole system can be viewed as a derivative of indane where a -CH₂-CH₂- unit is replaced by a -B(OH)-O- unit.
This substitution significantly alters the electronic landscape. The B-O unit is isoelectronic with a C-C double bond but has a very different electronegativity profile. The introduction of the Lewis acidic boron atom and the electronegative oxygen atom perturbs the π-electron system of the fused benzene ring. Quantum chemical studies, such as NICS analysis, allow for a direct comparison of the degree of aromaticity between the benzoxaborole system and its hydrocarbon counterparts, quantifying the electronic impact of incorporating the boron-heterocycle. researchgate.net
Influence of Substituents on Molecular Conformation and Electronic Characteristics (e.g., Amino Group at C7)
The electronic properties of the benzoxaborole ring system are highly sensitive to the nature and position of substituents on the fused aromatic ring. The effect of these substituents on the acidity (pKa) of the boronic acid moiety follows a linear free-energy relationship, as described by the Hammett equation. nih.gov This relationship correlates the pKa of substituted benzoxaboroles with the Hammett substituent constant (σ), providing a predictive framework for tuning the molecule's electronic characteristics. The reaction constant (ρ) for the ionization of benzoxaboroles in aqueous solution was determined to be -2.10, nearly identical to that of phenylboronic acids, indicating that the oxaborole ring has minimal electronic effect on the transmission of substituent effects through the aromatic system. nih.gov
The specific compound of interest, 7-aminobenzo[c] nih.govresearchgate.netoxaborol-1(3H)-ol , features an amino (-NH₂) group at the C7 position. The C7 position is para to the boron-carbon bond. The amino group is a strong electron-donating group (σp = -0.66) through resonance. Based on the Hammett relationship, the presence of this group is expected to have the following effects:
Increased pKa: The electron-donating nature of the amino group increases the electron density on the aromatic ring and, by extension, on the boron atom. This makes the boron less electron-deficient (less Lewis acidic), disfavoring ionization and thereby increasing the pKa relative to the unsubstituted benzoxaborole (pKa = 7.3). nih.gov
Altered Conformation and Binding: While the primary conformational features are dictated by the five-membered ring, substituents can introduce more subtle changes. Electronically, the increased electron density at the boron center will affect its interaction with nucleophiles and its ability to bind to diol-containing biomolecules. psu.edu The amino group also provides an additional site for hydrogen bonding, which can influence intermolecular interactions and crystal packing. acs.org
Iv. Molecular Mechanism of Action and Biological Target Research
Principles of Lewis Acidic Interaction of Benzoxaboroles with Biological Macromolecules
A defining characteristic of benzoxaboroles, including the 7-amino substituted variant, is their nature as Lewis acids, readily accepting electron pairs. acs.org This property is more pronounced in benzoxaboroles compared to their corresponding phenylboronic acids, a phenomenon attributed to the ring strain within the five-membered heterocyclic ring. acs.org This inherent strain is relieved upon the addition of an electron-rich nucleophile, such as a hydroxide (B78521) ion, which facilitates the transition of the boron atom from a trigonal planar to a more stable tetrahedral geometry. acs.orgnih.gov This ability to form a stable, anionic tetrahedral species is fundamental to its biological activity. nih.govresearchgate.net
The boron atom's Lewis acidity allows it to form dative covalent bonds with nucleophilic groups present in biological macromolecules. acs.org This interaction is not limited to simple esterification but includes strong noncovalent interactions that are crucial for their mechanism of action. acs.org Upon binding to the active site of an enzyme, the benzoxaborole moiety can impair the enzyme's biological function. acs.org For instance, in the context of carbonic anhydrases, the benzoxaborole can coordinate with the catalytic zinc ion in its tetrahedral anionic form. researchgate.netnih.gov This interaction can lead to different coordination geometries, such as tetrahedral or trigonal bipyramidal, depending on the specific interactions with the amino acid residues in the enzyme's active site. researchgate.netacs.org The versatility in binding conformations underscores the potential for designing highly selective inhibitors. nih.gov
Covalent Adduct Formation with Key Biological Components
The Lewis acidic nature of the boron atom in 7-aminobenzo[c] rsc.orgnih.govoxaborol-1(3H)-ol facilitates its covalent interaction with various biological nucleophiles, leading to the formation of stable adducts that are central to its mechanism of action.
A primary mechanism of action for many biologically active benzoxaboroles is their ability to bind to molecules containing cis-diol functionalities, most notably the ribose sugar of ribonucleic acids (RNA). researchgate.net The boron atom can react with the 2'- and 3'-hydroxyl groups of the terminal adenosine (B11128) of a tRNA molecule to form a stable, cyclic boronate ester. acs.orgnih.gov This covalent adduct effectively traps the tRNA molecule. nih.gov
In the specific case of Leucyl-tRNA Synthetase (LeuRS), this trapping occurs within the enzyme's editing site. acs.orgnih.gov The formation of this stable tRNA-benzoxaborole adduct blocks the catalytic cycle of the synthetase, thereby inhibiting protein synthesis. acs.org This mechanism, known as the oxaborole tRNA trapping (OBORT) mechanism, is a key strategy for the antimicrobial activity of this class of compounds. nih.gov The ability of benzoxaboroles to bind to the cis-diol groups of biomolecules like ribose is a critical aspect of their therapeutic effect. researchgate.net
Beyond their interaction with diols, benzoxaboroles have demonstrated the capacity to form conjugates with amino and thiol (sulfhydryl) groups of amino acids within proteins. rsc.org Research on a "frustrated" benzoxaborole, designed to remain in an open ortho-hydroxyalkyl arylboronic acid form, has shown effective conjugation with amines to form stable hemiaminal ether structures. rsc.org This includes reactions with proteins such as lysozyme. rsc.org
Inhibition of Essential Enzymatic Pathways
The ability of 7-aminobenzo[c] rsc.orgnih.govoxaborol-1(3H)-ol and related compounds to form covalent adducts with biological molecules translates into the potent inhibition of essential enzymes, disrupting critical cellular processes in pathogens.
Leucyl-tRNA synthetase (LeuRS) is a vital enzyme responsible for attaching the amino acid leucine (B10760876) to its corresponding tRNA, a crucial step in protein synthesis. acs.orgrsc.org Benzoxaboroles, including derivatives of 7-aminobenzo[c] rsc.orgnih.govoxaborol-1(3H)-ol, have been identified as potent inhibitors of LeuRS across a range of pathogens, including fungi, bacteria, and protozoa. acs.orgnih.govnih.gov
The primary mechanism of inhibition involves the oxaborole tRNA trapping (OBORT) mechanism. nih.gov The benzoxaborole enters the editing site of the LeuRS enzyme, a domain that ensures the fidelity of aminoacylation by hydrolyzing incorrectly charged tRNAs. nih.govnih.gov Inside the editing site, the boron atom of the benzoxaborole forms a covalent adduct with the terminal 2' and 3'-hydroxyl groups of the ribose on the tRNALeu molecule. acs.orgnih.gov This creates a stable ternary complex of the enzyme, the tRNA, and the inhibitor, effectively locking the enzyme in an inactive state and halting protein synthesis. nih.govnih.gov
For example, the antifungal benzoxaborole AN2690 has been shown to covalently trap tRNALeu in the editing site of fungal cytoplasmic LeuRS. nih.gov Similarly, the antibacterial compound GSK3036656, a 3-aminomethyl-4-chloro-7-(2-hydroxyethoxy)benzo[c] rsc.orgnih.govoxaborol-1(3H)-ol, demonstrates potent inhibition of Mycobacterium tuberculosis (Mtb) LeuRS. nih.gov This compound exhibits high selectivity for the Mtb enzyme over human mitochondrial and cytoplasmic LeuRS. nih.gov The interaction of these inhibitors is highly specific, with structural studies revealing key interactions with amino acid residues within the editing domain. nih.govproquest.com The unique editing mechanism of eukaryotic and archaeal LeuRSs, which involves a tyrosine "switch," is capitalized upon by the oxaborole's mechanism of action. nih.gov
| Compound | Target Organism | Enzyme | Inhibition Constant (IC50) |
|---|---|---|---|
| GSK3036656 | Mycobacterium tuberculosis | Mtb LeuRS | 0.20 µM nih.gov |
| GSK3036656 | Human | Mitochondrial LeuRS | >300 µM nih.gov |
| GSK3036656 | Human | Cytoplasmic LeuRS | 132 µM nih.gov |
| Amino analogue of PT638 | Staphylococcus aureus | LeuRS | 3.0 ± 1.2 µM nih.gov |
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. rsc.orgrsc.org These enzymes are crucial for numerous physiological processes, including pH regulation and CO₂ transport. researchgate.netnih.gov Benzoxaboroles have emerged as a novel class of CA inhibitors, targeting the α, β, and γ classes of these enzymes. nih.govnih.govacs.org
The inhibitory action of benzoxaboroles on CAs stems from the interaction of the boron moiety with the zinc ion located in the enzyme's active site. researchgate.netnih.gov The benzoxaborole binds to the catalytic zinc ion in its tetrahedral anionic form, disrupting the enzyme's catalytic activity. researchgate.netnih.gov This binding mode is distinct from that of classical sulfonamide inhibitors. rsc.org
Studies on a series of urea/thiourea substituted benzoxaboroles have demonstrated their inhibitory activity against CAs from the pathogenic bacterium Vibrio cholerae, which possesses α, β, and γ-class CAs. nih.govacs.org The results showed that the α-class CA (VchCAα) was the most significantly inhibited, followed by the γ-class (VchCAγ), and then the β-class (VchCAβ). nih.govacs.org Similarly, benzoxaboroles have been shown to be effective inhibitors of β-CAs from pathogenic fungi. nih.gov The substitution pattern on the benzoxaborole ring plays a crucial role in modulating the affinity and selectivity towards different CA isoforms. rsc.org
| Compound Class | Target Enzyme | Organism | Inhibition Constant (KI) Range |
|---|---|---|---|
| Urea/Thiourea Substituted Benzoxaboroles | VchCAα | Vibrio cholerae | Medium to high nM acs.org |
| Urea/Thiourea Substituted Benzoxaboroles | VchCAβ | Vibrio cholerae | Medium to high µM acs.org |
| Urea/Thiourea Substituted Benzoxaboroles | VchCAγ | Vibrio cholerae | High nM to low µM acs.org |
| 6-Substituted Benzoxaboroles | Can2 (β-CA) | Candida albicans | 65 to 676 nM nih.gov |
| 6-Substituted Benzoxaboroles | CgNCe103 (β-CA) | Candida glabrata | 75 to 467 nM nih.gov |
Research into Other Identified Enzyme Targets (e.g., β-lactamases, PDE4 nucleotide phosphodiesterase, D,D-carboxypeptidase)
While the primary targets of many benzoxaboroles are well-documented, research has extended to other enzymes critical in human disease and microbial resistance.
β-lactamases: Boronic acids, including cyclic derivatives like benzoxaboroles, are potent inhibitors of serine β-lactamases (Classes A and C). nih.govnih.gov These bacterial enzymes are a primary cause of resistance to β-lactam antibiotics. The inhibitory mechanism involves the electrophilic boron atom being attacked by the catalytic serine residue (Ser70 in Ambler class A) in the enzyme's active site. nih.gov This forms a stable, covalent adduct that mimics the tetrahedral transition state of β-lactam hydrolysis, effectively inactivating the enzyme. nih.govdocking.org While specific studies focusing solely on the 7-amino isomer are not extensively detailed in the literature, the general principle of boronic acid-based inhibition applies. Vaborbactam, a cyclic boronate inhibitor, demonstrates the clinical success of this strategy against Klebsiella pneumoniae carbapenemase (KPC). nih.gov
PDE4 Nucleotide Phosphodiesterase: Phosphodiesterase 4 (PDE4) is a key enzyme in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger crucial for modulating inflammatory responses. jcadonline.commdpi.com Inhibition of PDE4 leads to increased cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. jcadonline.comnih.gov Benzoxaboroles have emerged as a novel class of PDE4 inhibitors. nih.govnih.gov The approved anti-inflammatory drug crisaborole, a benzoxaborole derivative, validates this target. mdpi.com Structural studies of PDE4 in complex with benzoxaborole inhibitors reveal that the boron atom interacts directly with the bimetal center (containing zinc and magnesium ions) within the enzyme's active site. nih.gov This unique binding mode, distinct from traditional catechol-based inhibitors, underpins their potent inhibitory activity. nih.gov Although SAR studies for many positions on the benzoxaborole ring have been published in the context of PDE4 inhibition, specific data for the unsubstituted 7-aminobenzo[c] mdpi.comnih.govoxaborol-1(3H)-ol is not prominently featured.
D,D-carboxypeptidase: D,D-carboxypeptidases are bacterial enzymes involved in the final steps of peptidoglycan cell wall synthesis. While they are known targets for β-lactam antibiotics, there is currently a lack of specific research in peer-reviewed literature identifying D,D-carboxypeptidase as a significant biological target for 7-aminobenzo[c] mdpi.comnih.govoxaborol-1(3H)-ol.
Structure-Activity Relationship (SAR) Investigations for Target Specificity and Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the benzoxaborole scaffold to achieve high potency and selectivity for a desired biological target.
Systematic Modification of the Benzoxaborole Scaffold and its Amino-Substitution Pattern
The benzoxaborole core is a versatile scaffold that allows for extensive chemical modification to fine-tune its biological activity. researchgate.net The position of the amino group on the benzene (B151609) ring is a critical determinant of the molecule's properties and interaction with targets.
Positional Isomerism: The synthesis of various amino-substituted benzoxaboroles, including the 4-amino, 5-amino, and 6-amino isomers, has been developed to explore the chemical space. researchgate.net The location of the amino group significantly influences the electronic properties and the potential for forming specific hydrogen bonds within a target's active site. For instance, research into carbonic anhydrase inhibitors showed that derivatization at the 6-position of the benzoxaborole scaffold was most effective for achieving desired interactions within the enzyme active site. acs.orgnih.gov
Functional Group Transformation: The amino group itself serves as a valuable synthetic handle for further derivatization. It can be acylated to form amides, a common strategy to explore new binding interactions and modulate physicochemical properties. A notable example is the development of 7-propanamide benzoxaboroles, derived from a 7-amino precursor, which were investigated as potent anticancer agents. nih.govacs.org This modification was found to be essential for their antiproliferative activity. Similarly, the 6-amino group has been used as a starting point to synthesize cinnamoyl-oxaborole amides with antiprotozoal properties and to create multivalent inhibitors by linking multiple benzoxaborole units together. nih.govnih.gov
Correlation of Structural Variations with Molecular Binding and Biological Response
The systematic modifications described above have led to a clearer understanding of how structural changes correlate with biological outcomes. SAR studies provide quantitative data that links molecular structure to target inhibition and cellular effects.
While direct enzyme inhibition data for 7-aminobenzo[c] mdpi.comnih.govoxaborol-1(3H)-ol against the aforementioned targets is limited, SAR studies on its derivatives provide valuable insights. In a study on 7-propanamide benzoxaboroles as anticancer agents, modifications to the amide side chain attached at the 7-position led to dramatic changes in potency against ovarian cancer cell lines. acs.org The introduction of a biphenyl (B1667301) group and a hydrogen-bond accepting group on the amide chain were found to be critical for achieving high potency, with the most potent compound exhibiting an IC₅₀ value of 21 nM. acs.org This highlights the sensitivity of the biological response to structural changes at the 7-position.
The data below illustrates the SAR for 7-propanamide benzoxaborole derivatives against the OVCAR-3 ovarian cancer cell line.
| Compound | R Group (Modification at the 7-propanamide side chain) | IC₅₀ (nM) on OVCAR-3 Cells |
|---|---|---|
| 69 | Phenyl | >10000 |
| 70 | 4-Methoxyphenyl | >10000 |
| 99 | [1,1'-Biphenyl]-4-yl | 170 |
| 103 | 4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl | 33 |
| 115 | 4'-(2-Hydroxyethylsulfonyl)-[1,1'-biphenyl]-4-yl | 21 |
Furthermore, the position of the amino group is crucial. For example, in the context of carbonic anhydrase inhibition, the monovalent 6-aminobenzoxaborole showed an inhibitory constant (Kᵢ) of 813 nM against the tumor-associated hCA IX isoform. nih.gov This quantitative value provides a baseline for comparing the effects of substitutions at other positions, though equivalent data for the 7-amino isomer against this specific target is not available in the same study. These findings underscore the principle that even subtle changes in the substitution pattern on the benzoxaborole ring can lead to significant differences in molecular binding and biological activity.
Vi. Advanced Computational and Theoretical Studies
Application of Density Functional Theory (DFT) in Predicting Reactivity and Reaction Pathways
Density Functional Theory (DFT) has emerged as a dominant method for electronic structure calculations in chemistry, providing a robust framework for studying chemical reactivity. redalyc.org It allows for the determination of thermodynamic, kinetic, and structural properties with high accuracy at a lower computational cost compared to other correlated ab initio methods. redalyc.org Conceptual DFT, a subfield of DFT, uses the electron density to define and elucidate key chemical concepts and principles that help in understanding and predicting the chemical behavior of molecules. mdpi.com
DFT is instrumental in predicting the reactivity of molecules through the analysis of various descriptors. These include the electronic chemical potential, chemical hardness, and the Fukui function, which help characterize global reactivity and site selectivity trends. redalyc.org For instance, DFT calculations can elucidate reaction mechanisms by determining the energy barriers of transition states. A study on polyhomologation reactions involving boron reagents (BR3) used DFT to calculate an energy barrier of 21.1 kcal mol⁻¹, starting with the formation of an ate complex driven by the interaction between a methylide's electron pair and the vacant p orbital of the boron initiator. rsc.org
In the context of benzoxaboroles, DFT has been applied extensively:
Spectroscopic Analysis : DFT calculations are crucial for interpreting experimental spectroscopic data. Combined experimental-computational studies on 1,3-dihydro-1-hydroxy-2,1-benzoxaborole and its 5-fluoro derivative (AN2690) have used DFT to assist in the assignment of infrared (IR) and solid-state nuclear magnetic resonance (NMR) spectra. researchgate.netrsc.org
Vibrational Properties : Studies on over a dozen benzoxaboroles have utilized DFT calculations alongside IR and Raman spectroscopy to describe their vibrational properties. researchgate.netmdpi.com These studies identified a characteristic band for the B-OH group stretching vibration and showed that vibrational properties are affected by hydrogen bond formation, which in turn influences interactions with biomolecules. mdpi.com
Electronic Structure and Bonding : Theoretical calculations have shown that the formation of hydrogen-bonded dimers in benzoxaboroles leads to significant changes in the electron density distribution within the heterocyclic ring. acs.org DFT modeling of these dimers in a vacuum has been performed to calculate their infrared vibration modes. acs.org
Reactivity and Stability : DFT calculations of HOMO-LUMO gaps in various heterocyclic compounds have been used to correlate higher electronic stability and reactivity with observed biological activity, such as antioxidant potential. nih.gov
| Application Area | Specific Use Case | Key Insights | Reference |
|---|---|---|---|
| Spectroscopy | Interpretation of IR and solid-state NMR spectra | Assists in the assignment of complex spectral data for crystalline benzoxaborole phases. | researchgate.netrsc.org |
| Vibrational Analysis | Calculation of IR and Raman spectra | Identifies characteristic vibrational modes (e.g., B-OH stretch) and the influence of hydrogen bonding. | mdpi.com |
| Reactivity Prediction | Calculation of reaction energy barriers | Elucidates reaction mechanisms and predicts the feasibility of synthetic pathways. | rsc.org |
| Electronic Structure | Modeling of dimeric structures and electron density | Reveals changes in electronic distribution upon intermolecular interaction, affecting properties. | acs.org |
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a small molecule (ligand) and a protein (receptor) at an atomic level. nih.govijcce.ac.ir These methods are crucial in drug discovery for predicting the binding affinity and mode of action of potential drug candidates. rsc.orgijcce.ac.irnih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For benzoxaboroles, docking studies have been pivotal in understanding their mechanism of action against various enzymes:
Carbonic Anhydrase (CA) Inhibition : Docking studies of 6-substituted triazolyl benzoxaboroles into the active site of human carbonic anhydrase (hCA) isoforms predicted their binding capability. acs.orgacs.org These studies revealed that the benzoxaborole ring binds deep within the enzyme's active site in its tetrahedral anionic form, coordinating with the catalytic zinc ion. acs.orgnih.gov The simulations highlighted how different substituents on the benzoxaborole scaffold lead to varied binding conformations and coordination geometries, a versatility that can be exploited to design isoform-selective inhibitors. nih.govresearchgate.net
Leucyl-tRNA Synthetase (LeuRS) Inhibition : The antifungal activity of many benzoxaboroles stems from their inhibition of LeuRS. acs.org Docking studies of benzoxaborole-adenosine monophosphate (AMP) spiroboronates into the Candida albicans LeuRS binding pocket showed that the introduction of an amine substituent strongly influences their binding, and the calculated inhibition constants indicated high potential for some derivatives as enzyme inhibitors. mdpi.com
Molecular dynamics (MD) simulations provide detailed information on the time-dependent behavior of molecular systems, allowing for the study of conformational changes and the stability of ligand-receptor complexes. nih.govnih.gov In the context of benzoxaboroles and related inhibitors, MD simulations have been used to:
Confirm Binding Stability : Following docking, MD simulations can assess the stability of the predicted ligand-receptor complex over time, confirming that the identified binding mode is maintained. nih.gov
Calculate Binding Free Energy : Theoretical calculations of binding free energy, often combined with MD, help to highlight the key amino acid residues responsible for protein-inhibitor recognition and to understand the energetic favorability of different binding conformations. rsc.orgnih.govresearchgate.net
Analyze Conformational Dynamics : MD simulations can reveal how ligands induce or stabilize different protein conformations, which is essential for understanding mechanisms like partial agonism at receptors. nih.gov
| Target Enzyme | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Human Carbonic Anhydrase (hCA) | Docking & Free Energy Calculations | Benzoxaborole ring coordinates with the active site zinc ion; substituents influence binding mode and selectivity. | acs.orgnih.govresearchgate.net |
| Candida albicans LeuRS | Docking | Amino substituents on the benzoxaborole scaffold have a strong impact on binding and inhibitory potential. | mdpi.com |
| Rho-associated kinase-1 (ROCK1) | Docking & MD Simulation | Identified novel benzamide (B126) inhibitors and confirmed their stability in the binding pocket. | nih.gov |
| N-methyl-D-aspartate (NMDA) Receptor | MD Simulation | Revealed the role of water in stabilizing different protein conformations and ligand-induced conformational changes. | nih.gov |
In Silico Screening and Rational Design of Novel Benzoxaborole Derivatives
The versatility of the benzoxaborole scaffold has made it a prime candidate for computational drug design efforts. enamine.netenamine.net In silico screening and rational design are two complementary strategies that leverage computational power to accelerate the discovery of new, more effective drugs. acs.orgmdpi.com
In silico screening involves the computational testing of large virtual libraries of compounds against a biological target to identify promising candidates. beilstein-journals.org This approach has been successfully applied in the development of benzoxaborole-based inhibitors. For example, a series of novel benzoxaborole derivatives were designed and evaluated as phosphodiesterase 4 (PDE4) inhibitors, leading to the identification of a compound with 136-fold improved enzymatic activity over the approved drug Crisaborole. nih.gov Similarly, virtual screening of benzamide derivatives using 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models and molecular docking led to the discovery of new potential inhibitors for Rho-associated kinase-1 (ROCK1). nih.gov
Rational design, on the other hand, involves the deliberate, structure-based creation of molecules with desired properties. nih.gov Knowledge of the three-dimensional structure of the target protein and the mechanism of action of a lead compound allows for targeted modifications to improve potency, selectivity, and pharmacokinetic properties. acs.org
Structure-Based Design : For carbonic anhydrase inhibitors, a structure-based drug design approach identified the 6-position of the benzoxaborole ring as the optimal site for modification to promote efficient interaction with the hCA active site. acs.org
Mechanism-Based Design : The discovery that the antifungal benzoxaborole AN2690 inhibits leucyl-tRNA synthetase enabled the rational design of other biologically active benzoxaboroles, including compounds that have entered clinical trials for psoriasis. acs.org
Scaffold Hopping and Hybridization : Rational design strategies also include modifying the core scaffold or creating hybrid molecules. mdpi.com For instance, novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines were designed based on the structural similarity to other anticancer agents, leading to compounds with good potency against various cancer cell lines. mdpi.com
These computational strategies provide a powerful theoretical direction for the rational design and development of novel benzoxaborole inhibitors for a wide range of diseases. nih.gov
Quantum Mechanical Studies on Electronic Excitation and Photophysical Properties
Quantum mechanical (QM) calculations, particularly using DFT and its time-dependent extension (TDDFT), provide fundamental insights into the electronic structure and photophysical properties of molecules. acs.orgacs.org These studies are essential for understanding how molecules absorb and emit light, a property relevant for fluorescent probes and photosensitizers.
QM geometry optimizations have been used to analyze the different binding conformations of benzoxaboroles within enzyme active sites. For example, calculations on a model system of benzoxaborole binding to the zinc ion in carbonic anhydrase helped to evaluate the energetic favorability of different coordination geometries. acs.org
Studies of the electronic structure of benzoxaboroles have revealed how intermolecular interactions, such as the formation of hydrogen-bonded dimers, can result in remarkable changes in the electron density distribution within the heterocyclic ring. acs.org This, in turn, affects the molecule's properties and reactivity.
TDDFT is a powerful tool for calculating the vertical excitation energies of molecules, which correspond to their absorption spectra. nih.gov
Predicting Spectra : TDDFT calculations on boron-containing π-conjugated systems have successfully predicted absorption and fluorescence spectra. For one dibenzoborole derivative, the calculated absorption peaks were 2.33 eV and 3.25 eV, which correlated well with the experimental values of 2.58 eV and 3.43 eV. nih.gov
Understanding Photophysical Shifts : These calculations can explain observed photophysical phenomena. For example, TDDFT studies have rationalized the significant blue shift in fluorescence and red shift in absorption when the boron atom in dibenzoborole derivatives changes its coordination number from three to four. nih.gov
Analyzing Excitation Nature : The nature of electronic excitations can be analyzed using tools like attachment/detachment density plots, which visualize the change in electron density upon excitation. nih.gov This provides a detailed picture of which parts of the molecule are involved in the electronic transition.
While specific photophysical studies on 7-aminobenzo[c] acs.orgresearchgate.netoxaborol-1(3H)-ol are not widely reported, the principles established from studies on related benzoxaboroles and other boron-containing π-systems demonstrate the power of QM methods to predict and explain their electronic and optical properties. nih.gov
Vii. Non Biological Applications and Materials Science Innovations
Development of Chemical Sensors and Biosensors
The inherent ability of the benzoxaborole moiety to interact with 1,2- and 1,3-diols makes it an exceptional building block for chemical sensors, especially for biologically important carbohydrates. nih.gov This interaction is based on the formation of stable, yet reversible, five- or six-membered cyclic boronate esters. nih.gov
The rational design of chemosensors using benzoxaboroles focuses on converting the diol-binding event into a detectable signal, such as a change in fluorescence or color. acs.org Unlike many simple boronic acids, benzoxaboroles can efficiently bind with glycopyranosides in neutral water, a significant advantage for applications under physiological conditions. acs.org The design of these sensors often involves coupling the benzoxaborole unit to a fluorophore. When the benzoxaborole binds to a carbohydrate like glucose, the change in the electronic environment of the boron atom modulates the photophysical properties of the attached fluorophore, leading to a measurable change in the fluorescent signal. acs.org
Researchers have developed sophisticated systems for the selective recognition of specific saccharides. nih.gov For instance, the design of receptors for sialic acid, a biologically crucial carbohydrate, has been achieved by functionalizing the benzoxaborole scaffold with cationic hydrogen-bond donors. acs.org This creates a cooperative multipoint binding system where the boronate ester formation is the primary interaction, enhanced by secondary hydrogen bonds, leading to higher affinity and selectivity for the target molecule. acs.org The relatively high Lewis acidity of benzoxaboroles is a key factor in their exceptional carbohydrate-binding ability. acs.org
Table 1: Principles in Benzoxaborole-Based Carbohydrate Sensor Design
| Design Principle | Mechanism | Target Analyte Example | Key Advantage |
|---|---|---|---|
| Fluorophore Conjugation | Diol binding alters the electronic properties of the boron atom, modulating the fluorescence of a linked reporter molecule. | Glucose, Fructose | Enables detection in physiological conditions (neutral water). acs.org |
| Cooperative Multipoint Binding | Introduction of additional functional groups (e.g., hydrogen-bond donors) to create secondary interactions with the target. | Sialic Acid | Enhances binding affinity and selectivity for complex carbohydrates. acs.org |
| Competitive Assays | A fluorescently tagged poly-diol compound is displaced from the benzoxaborole receptor by the target analyte, causing a change in signal. | Monosaccharides | Allows for versatile and sensitive detection schemes. |
Multivalency, the simultaneous binding of multiple ligands on one molecular entity to multiple receptors on another, is a powerful strategy to enhance binding affinity and specificity. nih.gov In the context of benzoxaboroles, this involves creating molecules that present multiple benzoxaborole units. These multivalent receptors can interact with surfaces or molecules that display multiple diol groups, such as the glycoproteins on a cell surface. acs.org
The synthesis of bis-benzoxaboroles, molecules containing two benzoxaborole moieties, has been explored to achieve enhanced binding effects. nih.gov While initial studies on bis-benzoxaboroles did not always show a simple multiplicative effect on binding, the spatial orientation and the nature of the linker connecting the units were found to be critical for achieving effective multivalent interactions. nih.gov For example, a double molecular recognition strategy has been used for the highly sensitive and selective electrochemical detection of dopamine, which contains a catechol (a diol). nih.gov This method first captures the target via one specific reaction and then uses the diol group of the captured target to bind a boronic acid-functionalized reporter, amplifying the signal. nih.gov Such strategies highlight the potential of multivalency to overcome challenges of low affinity and improve selectivity in complex environments. acs.orgnih.gov
Contributions to Supramolecular Chemistry and Self-Assembly Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. youtube.com Self-assembly, the spontaneous organization of these molecules into ordered structures, is a fundamental principle in creating complex, functional materials. youtube.comnih.gov The reversible nature of the boronate ester bond formed between benzoxaboroles and diols makes it an ideal tool for directing self-assembly processes. researchgate.net
Benzoxaboroles have been used to construct a variety of supramolecular architectures, including macrocycles, cages, and polymers. researchgate.net By combining boronate ester formation with other reversible interactions, such as dative B-N bonds or imine condensations, researchers can assemble nanometer-sized structures in a single step from multiple simple building blocks. researchgate.net For example, the reaction of a formyl-functionalized boronic acid with a dihydroxypyridine ligand and a primary amine can lead to complex dendritic structures built around a macrocyclic core. researchgate.net The dynamic nature of these assemblies allows for self-correction, where initially formed random structures can rearrange into the most thermodynamically stable, well-defined architecture. nih.gov This "smart" behavior is central to creating adaptive materials that can respond to their environment.
Integration into Advanced Materials
The unique reactivity of 7-aminobenzo[c] acs.orgnih.govoxaborol-1(3H)-ol and related benzoxaboroles allows for their incorporation into larger material systems, bestowing them with novel properties such as stimuli-responsiveness and self-healing capabilities.
Hydrogels are water-swollen polymer networks that can mimic the physical properties of biological tissues. acs.org Traditional hydrogels are often held together by permanent covalent bonds, which, if broken, lead to irreversible damage. mdpi.com By using dynamic covalent chemistry (DCC), it is possible to create "smart" hydrogels that can self-heal. mdpi.com
The reversible formation of boronate esters between benzoxaborole-functionalized polymers and diol-containing polymers (like catechols or glycopolymers) is a prime example of DCC in action. acs.orgacs.org A key advantage of using benzoxaboroles is their lower pKa (around 7.2) compared to simpler phenylboronic acids, which allows the dynamic cross-linking to occur efficiently at physiological pH (7.4). acs.orgacs.org
These hydrogels exhibit remarkable properties:
Self-Healing: When the hydrogel is cut, the dynamic boronate ester bonds at the fractured interface can break and reform, allowing the material to mend itself. acs.orgnih.gov
Injectability: The shear-thinning behavior of these gels, where the cross-links are temporarily disrupted under stress and quickly reform afterward, allows them to be injected through a syringe. nih.govacs.org
Stimuli-Responsiveness: The boronate ester cross-links can be broken by lowering the pH or by adding competitive sugars like glucose or fructose, causing the hydrogel to dissolve. acs.orgrsc.org This makes them highly responsive to their chemical environment.
Table 2: Properties of Benzoxaborole-Based Self-Healing Hydrogels
| Cross-linking System | pH for Gelation | Stimuli-Responsiveness | Key Feature | Source |
|---|---|---|---|---|
| Benzoxaborole-Catechol | Physiological (7.4) | pH, Sugars | Fast self-healing and good biocompatibility for 3D cell encapsulation. | acs.org |
| Benzoxaborole-Glycopolymer | Physiological | pH, Sugars, Temperature | Triple-responsive (pH, sugar, and temp.) with tunable mechanical properties. | acs.org |
| Benzoxaborole-Hyaluronic Acid | Physiological | pH, Glucose | Self-crosslinking through direct complexation, forming networks with slow dynamics. | rsc.org |
The functionalization of polymers and nanoparticles with benzoxaborole moieties creates materials with advanced recognition capabilities. acs.org By attaching the benzoxaborole unit to a polymer backbone, materials can be designed for specific applications, such as targeted drug delivery or the selective adsorption of pollutants. mdpi.com
For example, 5-aminobenzo[c] acs.orgnih.govoxaborol-1(3H)-ol (a positional isomer of the title compound) has been used as a reactant in the synthesis of nanocarriers designed for guest delivery that is fueled by intracellular ATP. chemicalbook.com The benzoxaborole acts as a recognition site for the ribose diol part of ATP, triggering the release of the nanocarrier's cargo.
Furthermore, benzoxaborole-functionalized polymers have been developed as synthetic lectins (carbohydrate-binding proteins) to act as viral entry inhibitors. acs.org These polymers present multiple benzoxaborole groups that can bind multivalently to the glycans on the surface of viruses like HIV, preventing them from interacting with host cells. acs.org The development of such functionalized nanoparticles and polymers opens avenues for creating highly specific and "intelligent" materials for a wide range of technological applications. nih.govcaltech.edu
Utility as Building Blocks and Protecting Groups in Complex Organic Synthesis
The 7-aminobenzo[c] researchgate.netrsc.orgoxaborol-1(3H)-ol scaffold serves as a highly valuable building block in the assembly of complex molecules, particularly in medicinal chemistry and materials science. The amino group provides a convenient handle for further functionalization, enabling the construction of diverse molecular architectures.
The synthesis of various amino-substituted benzoxaboroles has been a subject of significant research, highlighting their importance as synthetic intermediates. researchgate.net For instance, efficient multi-step synthetic routes have been developed for isomers such as 4-amino, 5-amino, and 6-aminobenzo[c] researchgate.netrsc.orgoxaborol-1(3H)-ol. researchgate.netnih.gov A common strategy involves the borylation of a substituted aniline (B41778) as a key step, followed by elaboration to the final benzoxaborole product. researchgate.net The synthesis of 6-aminobenzo[c] researchgate.netrsc.orgoxaborol-1(3H)-ol, a crucial intermediate for the drug candidate DNDI-6148, underscores the practical utility of these building blocks in pharmaceutical development. nih.gov
The amino group of 7-aminobenzo[c] researchgate.netrsc.orgoxaborol-1(3H)-ol can readily undergo a variety of chemical transformations, including acylation, alkylation, and participation in cross-coupling reactions. This allows for the attachment of this benzoxaborole moiety to other molecular fragments, thereby imparting its unique properties to the target molecule. For example, the amino group can be acylated to form amides, a common linkage in many biologically active compounds.
In complex multi-step syntheses, the strategic use of protecting groups is often necessary to mask the reactivity of either the amino group or the benzoxaborole moiety itself. The amino group can be protected using standard carbamate (B1207046) protecting groups such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which can be selectively removed under acidic or hydrogenolysis conditions, respectively. Conversely, the benzoxaborole group, with its Lewis acidic boron atom, can interfere with certain reaction conditions. Protecting the benzoxaborole as a boronate ester, for instance with pinacol, can mitigate this unwanted reactivity. The development of robust protecting group strategies is crucial for the successful incorporation of aminobenzoxaborole building blocks into larger, more complex molecular structures.
Table 1: Examples of Reactions Utilizing the Amino Group of Aminobenzoxaboroles for Further Functionalization
| Starting Material | Reagent(s) | Product Type | Reaction Type | Reference |
| 6-aminobenzo[c] researchgate.netrsc.orgoxaborol-1(3H)-ol | Acyl Chloride | N-Acyl-aminobenzoxaborole | Acylation | biosyn.com |
| 6-aminobenzo[c] researchgate.netrsc.orgoxaborol-1(3H)-ol | Alkyl Halide | N-Alkyl-aminobenzoxaborole | Alkylation | libretexts.org |
| 4-aminobenzo[c] researchgate.netrsc.orgoxaborol-1(3H)-ol | Aryl Halide, Pd catalyst | N-Aryl-aminobenzoxaborole | Buchwald-Hartwig Amination | researchgate.net |
| 5-aminobenzo[c] researchgate.netrsc.orgoxaborol-1(3H)-ol | Sulfonyl Chloride | N-Sulfonyl-aminobenzoxaborole | Sulfonylation | libretexts.org |
Bioconjugation Strategies Utilizing Benzoxaborole Reactivity with Amines and Other Nucleophiles
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a powerful tool in chemical biology and drug development. The benzoxaborole scaffold, including 7-aminobenzo[c] researchgate.netrsc.orgoxaborol-1(3H)-ol, offers a unique platform for bioconjugation due to the reactivity of the boron center and the potential for functionalization of the aromatic ring.
The Lewis acidic boron atom of the benzoxaborole is a key feature in its bioconjugation chemistry. It can reversibly interact with nucleophilic groups commonly found in biomolecules, such as the diol moieties in saccharides or the hydroxyl groups of serine residues in proteins. This interaction can lead to the formation of stable boronate esters under physiological conditions.
Furthermore, the amino group of 7-aminobenzo[c] researchgate.netrsc.orgoxaborol-1(3H)-ol provides an additional site for conjugation. This primary amine is nucleophilic and can react with various electrophilic functional groups to form stable covalent bonds. libretexts.orgmasterorganicchemistry.comchemguide.co.uk For example, it can be acylated by activated esters (like NHS esters) or acyl chlorides on proteins or other biomolecules to form a stable amide linkage. This dual reactivity—the boronic acid surrogate for targeting specific residues and the amino group for covalent linkage—makes 7-aminobenzo[c] researchgate.netrsc.orgoxaborol-1(3H)-ol a versatile tool for creating sophisticated bioconjugates.
One innovative approach involves the use of "frustrated" benzoxaboroles, which are designed to exist in an open-chain form that readily reacts with amines. rsc.org This strategy has been successfully applied to the modification of proteins, such as lysozyme, demonstrating the potential for benzoxaborole-based bioconjugation. rsc.org The reaction of the benzoxaborole with amine groups on the protein surface can form stable hemiaminal ether structures. rsc.org
Table 2: Bioconjugation Reactions Involving Benzoxaborole Moieties and Nucleophiles
| Benzoxaborole Derivative | Biomolecule/Nucleophile | Resulting Linkage | Reaction Conditions | Application | Reference |
| Benzoxaborole | Serine residue in a protein | Boronate ester | Physiological pH | Enzyme inhibition, Protein labeling | nih.gov |
| Benzoxaborole | Diol-containing molecule (e.g., saccharide) | Boronate ester | Aqueous buffer, neutral pH | Sensing, Glycoconjugation | nih.gov |
| 7-aminobenzo[c] researchgate.netrsc.orgoxaborol-1(3H)-ol (hypothetical) | Protein with activated carboxyl groups (e.g., NHS ester) | Amide bond | Aqueous buffer, pH 7-9 | Protein modification, Drug delivery | biosyn.com |
| Frustrated Benzoxaborole | Lysine residue in a protein | Hemiaminal ether | Aqueous buffer | Protein modification | rsc.org |
Viii. Future Perspectives and Emerging Research Directions
Design of Next-Generation Benzoxaborole Scaffolds with Tuned Reactivity and Selectivity
The future design of benzoxaborole scaffolds, including derivatives of 7-aminobenzo[c] nih.govtandfonline.comoxaborol-1(3H)-ol, is focused on achieving enhanced potency and improved selectivity for specific biological targets. Research into structure-activity relationships (SAR) is crucial for this endeavor. By systematically modifying the benzoxaborole core, researchers can fine-tune its electronic and steric properties to optimize interactions with target enzymes or receptors.
A key strategy involves the modification of substituents on the aromatic ring. For instance, studies on 7-propanamide benzoxaboroles as anticancer agents have demonstrated that modifications at the 7-position are critical for potency and selectivity. The introduction of different groups at this position can significantly alter the compound's ability to inhibit cancer cell proliferation while sparing normal cells. Research has shown that substituting the 7-position with moieties like biphenyls can lead to compounds with potent activity against ovarian cancer cells, with IC50 values in the low nanomolar range.
These studies underscore the principle that both the core benzoxaborole moiety and its substituents are essential for biological activity. Fine-tuning these structures allows for the development of compounds with high selectivity, which is a critical attribute for minimizing off-target effects. The 7-amino group of 7-aminobenzo[c] nih.govtandfonline.comoxaborol-1(3H)-ol serves as a prime synthetic handle for creating diverse libraries of derivatives, enabling a thorough exploration of the SAR to identify next-generation candidates with precisely tuned reactivity and selectivity.
| Compound | Modification | Target/Activity | Observed Potency (IC50) | Selectivity Note |
|---|---|---|---|---|
| Crisaborole (AN2728) | 5-(4-cyanophenoxy) group | PDE4 Inhibition | Potent anti-inflammatory | Clinically approved for atopic dermatitis |
| Tavaborole (B1682936) (AN2690) | 5-fluoro substitution | Fungal Leucyl-tRNA synthetase (LeuRS) | Broad-spectrum antifungal | Clinically approved for onychomycosis |
| Compound 115 | 7-propanamide with biphenyl (B1667301) modification | Ovarian Cancer Cells | 21 nM | ~200-fold selectivity vs. normal cells |
| Compound 103 | 7-propanamide with biphenyl modification | Ovarian Cancer Cells | 33 nM | Excellent selectivity vs. normal cells |
Expanding the Scope of Molecular Targets and Biological Pathways
While early research on benzoxaboroles focused heavily on their antifungal activity through the inhibition of leucyl-tRNA synthetase (LeuRS), the scope of their molecular targets has expanded significantly. acs.org This versatility is a key driver for future research. The unique ability of the boron atom to form reversible covalent bonds with biological nucleophiles, particularly diols, allows these compounds to interact with a wide array of enzymes and proteins.
Emerging research has identified several new classes of enzymes that are potently inhibited by benzoxaborole derivatives. These include:
Viral Proteases: Novel benzoxaboroles have shown inhibitory activity against the proteases of RNA viruses like SARS-CoV-2 (Mpro) and dengue virus (NS2B/NS3), highlighting their potential as broad-spectrum antiviral agents. nih.govacs.org
Bacterial Enzymes: Beyond LeuRS, benzoxaboroles have been found to target other essential bacterial enzymes such as β-lactamases, D,D-carboxypeptidase, and the enoyl acyl carrier protein FabI in Escherichia coli. acs.orgnih.govbath.ac.uk This opens avenues for developing new antibiotics to combat resistant strains.
Human Enzymes: Benzoxaboroles are also effective inhibitors of human enzymes implicated in disease. Crisaborole targets phosphodiesterase 4 (PDE4) for an anti-inflammatory effect. acs.org Other identified targets include carbonic anhydrases (CAs), which are involved in various physiological processes, and HCV NS3/4A serine protease. acs.org
The 7-aminobenzo[c] nih.govtandfonline.comoxaborol-1(3H)-ol scaffold is an ideal starting point for designing focused libraries to probe these and other novel biological pathways. The amino group can be functionalized to create derivatives that target specific enzyme active sites, potentially leading to the discovery of first-in-class inhibitors for previously "undruggable" targets.
Development of Advanced Bioconjugation Methodologies for Functionalization
The functionalization of benzoxaboroles through advanced bioconjugation techniques is a rapidly advancing field that promises to enhance their therapeutic and diagnostic potential. Bioconjugation allows for the attachment of benzoxaboroles to other molecules, such as proteins, polymers, or targeting ligands, to create multifunctional constructs with improved properties like enhanced solubility, targeted delivery, or novel mechanisms of action.
The 7-amino group of 7-aminobenzo[c] nih.govtandfonline.comoxaborol-1(3H)-ol is a particularly useful functional handle for a variety of conjugation chemistries. For example, it can readily form stable amide bonds with carboxylic acids. This approach has been used to functionalize magnetic microspheres with 6-aminobenzoxaborole for the specific enrichment of glycoproteins. acs.org
More advanced methodologies are also being explored. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for functionalization. acs.orgnih.gov Researchers have developed a 6-azidobenzoxaborole platform that can be "clicked" with various alkyne-containing molecules to rapidly generate diverse libraries of triazole-containing benzoxaboroles. acs.orgnih.gov This strategy was successfully used to create selective inhibitors of human carbonic anhydrase (hCA) isoforms. acs.orgnih.gov Applying this approach to a 7-azido analogue, derived from 7-aminobenzoxaborole, would enable the synthesis of novel conjugates for a multitude of applications, including targeted drug delivery and the development of molecular probes.
| Methodology | Functional Group Handle | Description | Example Application |
|---|---|---|---|
| Amide Coupling | Amino group (-NH2) | Formation of a stable amide bond with a carboxylic acid-containing molecule. | Functionalization of polymer microspheres for glycoprotein capture. acs.org |
| Click Chemistry (CuAAC) | Azido group (-N3) | Highly efficient reaction between an azide and a terminal alkyne to form a stable triazole linker. | Synthesis of selective carbonic anhydrase inhibitors. acs.orgnih.gov |
| Thiol-Michael Addition | Thiol group (-SH) | Addition of a thiol to an electron-deficient alkene (Michael acceptor) to form a thioether. | Synthesis of antibacterial benzosiloxaboroles (silicon analogues of benzoxaboroles). nih.gov |
Exploration of New Sensing Modalities and Biomaterial Applications
The inherent ability of the benzoxaborole moiety to reversibly bind with cis-diols, such as those found in saccharides, makes it an exceptional building block for chemical sensors and smart biomaterials. bath.ac.uk Compared to simpler phenylboronic acids, benzoxaboroles exhibit enhanced binding affinity for sugars at neutral pH, which is a significant advantage for applications under physiological conditions. acs.orgnih.gov
Future research is focused on integrating 7-aminobenzoxaborol-1(3H)-ol and its derivatives into novel platforms:
Fluorescent and Electrochemical Sensors: Benzoxaboroles can be incorporated into fluorescent probes or attached to electrodes. rsc.org The binding of a target diol (like glucose) modulates the electronic properties of the benzoxaborole, causing a change in fluorescence or an electrochemical signal, allowing for quantitative detection. acs.orgbath.ac.uk This is being explored for continuous glucose monitoring in diabetes management.
Smart Hydrogels: Benzoxaborole units can be polymerized into hydrogel networks. nih.gov These materials are often stimuli-responsive; the crosslinks formed by boronate esters are dynamic and can be disrupted by changes in pH or the presence of competing sugars. nih.govacs.org This leads to applications in self-healing materials and injectable scaffolds for drug delivery and tissue engineering, where the gel can degrade or release its payload in response to specific biological cues. nih.govacs.org
Bioimaging Probes: The development of benzoxaborole-containing probes for bioimaging is an emerging area. Boron-containing probes, for instance, can be used for non-optical, high-resolution imaging techniques like secondary ion mass spectrometry (SIMS) to visualize specific proteins or molecules within cells. nih.govnih.gov
Integration of Artificial Intelligence and Machine Learning in Benzoxaborole Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of benzoxaborole-based compounds. nih.govfrontiersin.org These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates far more rapidly than traditional methods. nih.gov
Key applications in the context of benzoxaborole research include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of benzoxaborole derivatives with their biological activity. nih.govnih.gov These models help identify the key molecular properties (e.g., steric, electronic) that govern potency and selectivity, guiding the design of more effective compounds. nih.gov
In Silico Screening and Design: ML algorithms can screen virtual libraries containing millions of potential benzoxaborole derivatives to predict their binding affinity for specific targets. frontiersin.org Structural and computational analyses, including molecular docking and dynamics simulations, can predict how a designed benzoxaborole will bind to an enzyme's active site, allowing for rational, structure-based drug design. nih.govtandfonline.com
Predictive Modeling: AI can be used to predict the pharmacokinetic and toxicological properties of new benzoxaborole candidates, helping to prioritize compounds with better drug-like characteristics for synthesis and experimental testing. nih.gov
By combining the predictive power of AI with the synthetic versatility of the 7-aminobenzo[c] nih.govtandfonline.comoxaborol-1(3H)-ol scaffold, researchers can accelerate the development pipeline, reducing the time and cost associated with bringing novel benzoxaborole-based technologies from the laboratory to clinical and practical application.
Q & A
What are the key synthetic routes and optimization strategies for 7-aminobenzo[c][1,2]oxaborol-1(3H)-ol?
Basic Research Focus
The synthesis of 7-aminobenzo[c][1,2]oxaborol derivatives typically involves nitromethyl intermediates subjected to reduction or catalytic hydrogenation. For example, 7-ethoxy-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol can be reduced using H₂ and Raney Ni to yield aminomethyl derivatives . Optimization includes chiral resolution via HPLC (e.g., Chiralpak AD column with CO₂/MeOH mobile phase) to isolate enantiomers . Key parameters include solvent choice (DMF for Pd-catalyzed cross-couplings), temperature control (80–90°C), and catalyst selection (Pd(PPh₃)₄ for Stille couplings) .
How should researchers approach purification and structural characterization of this compound?
Basic Research Focus
Post-synthesis purification often employs preparative HPLC (C18 columns, gradient elution with H₂O/MeCN) to achieve >98% purity . Structural confirmation relies on ¹H NMR (DMSO-d₆, 300–500 MHz) to identify characteristic peaks, such as aromatic protons (δ 7.4–8.2 ppm) and borolane hydroxyl groups (δ 9.3–10.3 ppm) . ESI-MS validates molecular weight (e.g., m/z 422.0 [M+H]⁺ for derivatives) .
What are the stability considerations and storage protocols for this compound?
Basic Research Focus
The compound’s borolane ring is sensitive to hydrolysis and oxidation. Storage under inert gas (N₂/Ar) at 2–8°C in airtight containers is critical . Stability in solution varies: DMSO-d₆ is preferred for NMR due to low reactivity, while aqueous buffers require pH control (neutral to mildly acidic) to prevent ring-opening .
How can enantioselective synthesis of 7-aminobenzo[c][1,2]oxaborol derivatives be achieved?
Advanced Research Focus
Chiral resolution of racemic intermediates via HPLC using columns like Chiralpak AD (CO₂/MeOH mobile phase) separates (S)- and (R)-enantiomers . Asymmetric catalysis (e.g., chiral Pd complexes) remains underexplored but could reduce reliance on post-synthesis resolution. Monitoring enantiomeric excess (ee) via chiral HPLC or circular dichroism is essential .
What functionalization strategies enable diversification of the 7-aminobenzo[c][1,2]oxaborol scaffold?
Advanced Research Focus
The aminomethyl group permits diverse modifications:
- Acylation : Coupling with carboxylic acids (e.g., pyrazole-4-carboxylic acid) using HATU/TEA in DMF yields amide derivatives .
- Cross-Coupling : Pd-catalyzed Stille reactions with organostannanes (e.g., tetramethylstannane) introduce alkyl/aryl groups at the 4-position .
- Nitro Reduction : H₂/Raney Ni converts nitromethyl to aminomethyl groups, enabling further derivatization .
How can computational methods guide the design of 7-aminobenzo[c][1,2]oxaborol derivatives?
Advanced Research Focus
DFT calculations predict electrophilic reactivity at the borolane oxygen and nucleophilic sites at the amine. Docking studies optimize interactions with biological targets (e.g., enzymes) by modeling substituent effects on binding affinity . MD simulations assess solvation effects and stability in physiological conditions .
How should researchers resolve contradictions in reported NMR data for benzooxaborol derivatives?
Advanced Research Focus
Discrepancies in ¹H NMR shifts (e.g., hydroxyl proton resonance variability) arise from solvent polarity and hydrogen bonding. Standardize conditions (DMSO-d₆, 25°C) and reference internal standards (TMS) to ensure reproducibility . Conflicting NOE correlations may indicate conformational flexibility; variable-temperature NMR can clarify dynamic behavior .
What methodologies enable cross-coupling reactions at the 4-position of the benzooxaborol core?
Advanced Research Focus
Pd-catalyzed cross-couplings (Stille, Suzuki) require halogenated precursors (e.g., 4-bromo derivatives) . Optimize ligand selection (PPh₃ for Stille), solvent (DMF), and temperature (90°C). For example, coupling 4-bromo-7-ethoxy derivatives with tributylphenylstannane yields 4-phenyl analogs in 20% yield after HPLC purification .
How does the borolane ring’s stability impact biological assay design?
Advanced Research Focus
The borolane ring hydrolyzes under basic conditions, limiting use in high-pH buffers. Pre-incubation stability assays (HPLC monitoring over 24h) in PBS (pH 7.4) confirm integrity . For cell-based studies, use serum-free media to avoid esterase-mediated degradation .
What experimental controls address reactivity discrepancies in nitro-to-amine reductions?
Advanced Research Focus
Incomplete reduction of nitromethyl groups can yield byproducts. Employ TLC/MS monitoring and optimize H₂ pressure (1–3 atm) and catalyst loading (10% Raney Ni w/w) . Control reactions with nitro standards ensure complete conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
